Midodrine

Content Navigation

For non-aqueous lipid and hot-melt extrusion applications, midodrine hydrochloride (mp 200-203°C) and direct agonists like phenylephrine are unsuitable due to thermal instability or rapid metabolism. Midodrine free base (CAS 3092-17-9) overcomes these limitations:

- 93% oral bioavailability via PEPT1, yielding sustained 3-4 h active metabolite exposure (vs. phenylephrine's

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

4.45e+00 g/L

Synonyms

Canonical SMILES

Purity

Package Size

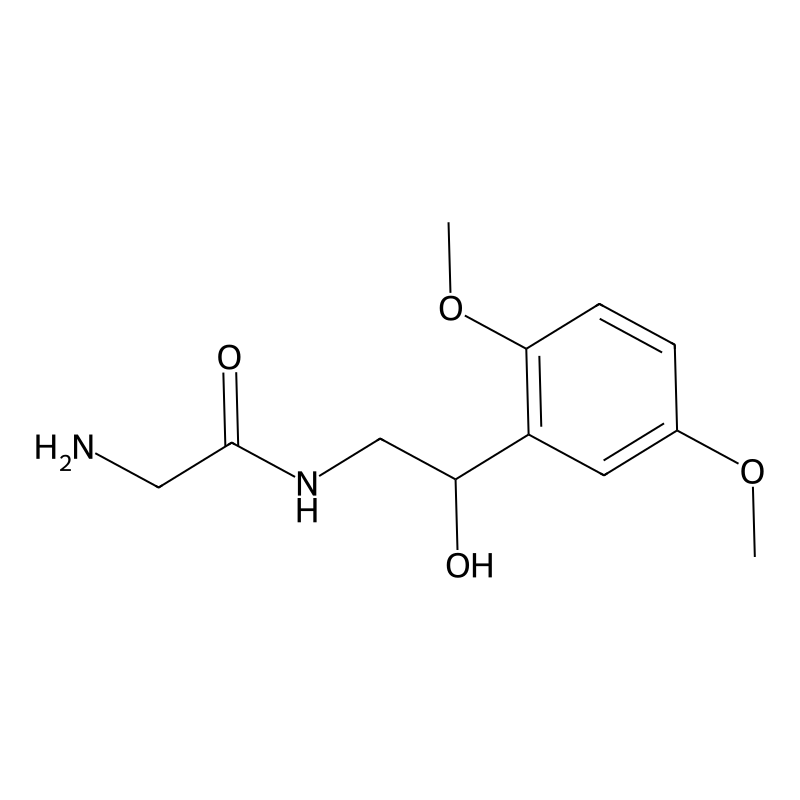

Midodrine (CAS 3092-17-9) is an ethanolamine derivative and a highly effective prodrug that converts to the active alpha-1 adrenergic receptor agonist, desglymidodrine. Unlike direct-acting sympathomimetics, midodrine leverages intestinal peptide transporters (PEPT1) to achieve an exceptional 93% absolute oral bioavailability [1]. By acting as a prodrug, it bypasses the rapid first-pass metabolism that typically degrades direct alpha-1 agonists. Furthermore, neither midodrine nor its active metabolite significantly crosses the blood-brain barrier, ensuring strictly peripheral vasoconstrictive action without central nervous system stimulation [2]. For procurement professionals and formulation scientists, the free base form of midodrine offers distinct thermal and solubility characteristics compared to the more common hydrochloride salt, making it a critical raw material for specialized non-aqueous delivery systems.

Substituting Midodrine free base (CAS 3092-17-9) with its common hydrochloride salt (CAS 43218-56-0) or other alpha-1 agonists like phenylephrine critically compromises specific formulation and pharmacokinetic goals. The free base possesses a melting point of approximately 139°C and is soluble in glycols, whereas the hydrochloride salt melts at 200–203°C and is highly water-soluble [1]. This thermal and solubility divergence means the salt form cannot be seamlessly substituted in melt-extrusion processes or non-aqueous lipid formulations where chloride counterions cause precipitation or instability. Furthermore, substituting midodrine with a direct-acting agent like phenylephrine fails in oral sustained-release applications, as phenylephrine undergoes rapid degradation, whereas midodrine's prodrug mechanism sustains active metabolite levels for 3 to 4 hours [2].

Thermal Processability & Solubility

The physical state of the active pharmaceutical ingredient dictates its processability in advanced delivery systems. Midodrine free base (CAS 3092-17-9) exhibits a melting point of 139°C and is soluble in ethylene and propylene glycols[1]. In contrast, the standard Midodrine hydrochloride salt melts at 200–203°C and is virtually insoluble in most non-polar organic systems [2]. This ~60°C reduction in melting point allows the free base to be utilized in lower-temperature hot-melt extrusion processes, preventing thermal degradation of co-excipients.

| Evidence Dimension | Melting Point and Glycol Solubility |

| Target Compound Data | Midodrine Free Base (Melting point 139°C; soluble in glycols) |

| Comparator Or Baseline | Midodrine Hydrochloride (Melting point 200–203°C; insoluble in non-polar organics) |

| Quantified Difference | ~60°C lower melting point and distinct organic solubility profile. |

| Conditions | Standard thermal analysis and solvent solubility screening. |

Essential for procurement in lipid-based or non-aqueous formulations where the high-melting, water-soluble salt form is incompatible.

Prodrug Bioavailability Advantage

Midodrine's primary value lies in its pharmacokinetic circumvention of poor oral absorption. When administered orally, Midodrine utilizes the PEPT1 transporter to achieve an absolute bioavailability of 93% (measured as the active metabolite desglymidodrine) [1]. If the active metabolite, desglymidodrine, is administered directly, it suffers from poor oral bioavailability and rapid clearance [2]. The prodrug architecture ensures near-complete systemic absorption before enzymatic cleavage activates the compound.

| Evidence Dimension | Absolute Oral Bioavailability |

| Target Compound Data | Midodrine (93% absolute bioavailability) |

| Comparator Or Baseline | Desglymidodrine (Poor oral bioavailability) |

| Quantified Difference | Midodrine provides >90% systemic delivery compared to negligible oral delivery of the direct metabolite. |

| Conditions | Human pharmacokinetic studies following oral administration. |

Validates the procurement of the prodrug form over the active metabolite for any orally administered research or commercial application.

Sustained Half-Life vs. Direct Agonists

For sustained peripheral vasoconstriction, the duration of action is a critical selection metric. Following oral administration, midodrine's active metabolite reaches peak plasma concentrations in 1 to 2 hours and maintains an elimination half-life of 3 to 4 hours [1]. In contrast, direct-acting alternatives like phenylephrine have significantly shorter half-lives and undergo extensive first-pass metabolism, often necessitating continuous intravenous infusion to maintain equivalent hemodynamic stability [2]. Midodrine's sustained pharmacokinetic profile allows for manageable 2-to-3 times daily oral dosing.

| Evidence Dimension | Active Metabolite Plasma Half-Life |

| Target Compound Data | Midodrine (3 to 4 hours for active metabolite) |

| Comparator Or Baseline | Phenylephrine (Extensive first-pass degradation; requires IV for sustained effect) |

| Quantified Difference | Midodrine provides a 3-4 hour sustained half-life via oral route, eliminating the need for IV administration. |

| Conditions | In vivo pharmacokinetic monitoring of plasma concentrations. |

Drives the selection of midodrine for outpatient or sustained-release formulations where IV-dependent agonists are impractical.

Non-Aqueous Formulation Development

Utilizing the free base's solubility in glycols and its lower melting point (139°C) to develop lipid-based or hot-melt extruded delivery systems where the hydrochloride salt would precipitate or degrade[1].

Prodrug & PEPT1 Transporter Assays

Employing midodrine as a highly bioavailable (93%) benchmark substrate in in vitro and in vivo models studying intestinal peptide transporter efficiency [2].

Sustained-Release Alpha-1 Agonist Research

Leveraging the 3 to 4 hour half-life of midodrine's active metabolite to design novel oral hypotensive therapies, avoiding the rapid first-pass metabolism associated with phenylephrine [3].

References

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

Melting Point

200 - 203 °C

UNII

Related CAS

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

...used as a vasoconstrictor agent in the treatment of hypotension

Midodrine hydrochloride is used in the management of symptomatic orthostatic hypotension; the drug is designated an orphan drug by the US Food and Drug Administration (FDA) for such use. /Included in US product label/

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Midodrine hydrochloride forms an active metabolite, desglymidodrine, that is an alpha1-agonist and exerts its actions via activation of the alpha-adrenergic receptors of the arteriolar and venous vasculature, producing an increase in vascular tone and elevation of blood pressure. Desglymidodrine does not stimulate cardiac beta-adrenergic receptors. Desglymidodrine diffuses poorly across the blood-brain barrier and is therefore not associated with effects on the central nervous system.

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Acute Toxic;Irritant

Other CAS

3092-17-9

Absorption Distribution and Excretion

Renal cl=385 mL/minute

Renal elimination of midodrine is insignificant. The renal clearance of desglymidodrine is of the order of 385 mL/minute, most, about 80%, by active renal secretion. The actual mechanism of active secretion has not been studied, but it is possible that it occurs by the base-secreting pathway responsible for the secretion of several other drugs that are bases.

Midodrine hydrochloride is a prodrug, i.e., the therapeutic effect of orally administered midodrine is due to the major metabolite desglymidodrine, formed by deglycination of midodrine. After oral administration, midodrine hydrochloride is rapidly absorbed. The plasma levels of the prodrug peak after about half an hour and decline with a half-life of approximately 25 minutes, while the metabolite reaches peak blood concentrations about 1 to 2 hours after a dose of midodrine and has a half-life of about 3 to 4 hours. The absolute bioavailability of midodrine (measured as desglymidodrine) is 93%. The bioavailability of desglymidodrine is not affected by food. Approximately the same amount of desglymidodrine is formed after intravenous and oral administration of midodrine. Neither midodrine nor desglymidodrine is bound to plasma proteins to any significant extent.

Midodrine is an oral drug for orthostatic hypotension. This drug is almost completely absorbed after oral administration and converted into its active form, 1-(2',5'-dimethoxyphenyl)-2-aminoethanol) (DMAE), by the cleavage of a glycine residue. The intestinal H+-coupled peptide transporter 1 (PEPT1) transports various peptide-like drugs and has been used as a target molecule for improving the intestinal absorption of poorly absorbed drugs through amino acid modifications. Because midodrine meets these requirements, we examined whether midodrine can be a substrate for PEPT1. The uptake of midodrine, but not DMAE, was markedly increased in PEPT1-expressing oocytes compared with water-injected oocytes. Midodrine uptake by Caco-2 cells was saturable and was inhibited by various PEPT1 substrates. Midodrine absorption from the rat intestine was very rapid and was significantly inhibited by the high-affinity PEPT1 substrate cyclacillin, assessed by the alteration of the area under the blood concentration-time curve for 30 min and the maximal concentration. Some amino acid derivatives of DMAE were transported by PEPT1, and their transport was dependent on the amino acids modified. In contrast to neutral substrates, cationic midodrine was taken up extensively at alkaline pH, and this pH profile was reproduced by a 14-state model of PEPT1, which we recently reported. These findings indicate that PEPT1 can transport midodrine and contributes to the high bioavailability of this drug and that Gly modification of DMAE is desirable for a prodrug of DMAE.

Metabolism Metabolites

The human cytochrome P450 (CYP) isoforms catalyzing the oxidation metabolism of desglymidodrine (DMAE), an active metabolite of midodrine, were studied. Recombinant human CYP2D6, 1A2 and 2C19 exhibited appreciable catalytic activity with respect to the 5'-O-demethylation of DMAE. The O-demethylase activity by the recombinant CYP2D6 was much higher than that of other CYP isoforms. Quinidine (a selective inhibitor of CYP2D6) inhibited the O-demethylation of DMAE in pooled human microsomes by 86%, while selective inhibitors for other forms of CYP did not show any appreciable effect. Although the activity of CYP2D6 was almost negligible in the PM microsomes, the O-demethylase activity of DMAE was found to be maintained by about 25% of the pooled microsomes. Furafylline (a selective inhibitor of CYP1A2) inhibited the M-2 formation in the PM microsomes by 57%. The treatment of pooled microsomes with an antibody against CYP2D6 inhibited the formation of M-2 by about 75%, whereas that of the PM microsomes did not show drastic inhibition. In contrast, the antibody against CYP1A2 suppressed the activity by 40 to 50% in the PM microsomes. These findings suggest that CYP2D6 have the highest catalytic activity of DMAE 5'-O-demethylation in human liver microsomes, followed by CYP1A2 to a small extent.

Thorough metabolic studies have not been conducted, but it appears that deglycination of midodrine to desglymidodrine takes place in many tissues and both compounds are metabolized in part by the liver. Neither midodrine nor desglymidodrine is a substrate for monoamine oxidase.

Associated Chemicals

Wikipedia

Drug Warnings

The most potentially serious adverse reaction associated with midodrine hydrochloride therapy is marked elevation of supine arterial blood pressure (supine hypertension). Systolic pressure of about 200 mmHg was seen overall in about 13.4% of patients given 10 mg of midodrine hydrochloride. Systolic elevations of this degree were most likely to be observed in patients with relatively elevated pre-treatment systolic blood pressures (mean 170 mmHg). There is no experience in patients with initial supine systolic pressure above 180 mmHg, as those patients were excluded from the clinical trials. Use of midodrine hydrochloride in such patients is not recommended. Sitting blood pressures were also elevated by midodrine hydrochloride therapy. It is essential to monitor supine and sitting blood pressures in patients maintained on midodrine hydrochloride.

The potential for supine and sitting hypertension should be evaluated at the beginning of midodrine hydrochloride therapy. Supine hypertension can often be controlled by preventing the patient from becoming fully supine, i.e., sleeping with the head of the bed elevated. The patient should be cautioned to report symptoms of supine hypertension immediately. Symptoms may include cardiac awareness, pounding in the ears, headache, blurred vision, etc.

Midodrine hydrochloride use has not been studied in patients with hepatic impairment. Midodrine hydrochloride should be used with caution in patients with hepatic impairment, as the liver has a role in the metabolism of midodrine.

For more Drug Warnings (Complete) data for Midodrine (12 total), please visit the HSDB record page.

Biological Half Life

The plasma levels of the prodrug peak after about half an hour and decline with a half-life of approximately 25 minutes, while the metabolite reaches peak blood concentrations about 1 to 2 hours after a dose of midodrine and has a half-life of about 3 to 4 hours.

Use Classification

Methods of Manufacturing

Storage Conditions

Interactions

Midodrine hydrochloride has been used in patients concomitantly treated with salt-retaining steroid therapy (i.e., fludrocortisone acetate), with or without salt supplementation. The potential for supine hypertension should be carefully monitored in these patients and may be minimized by either reducing the dose of fludrocortisone acetate or decreasing the salt intake prior to initiation of treatment with midodrine hydrochloride. Alpha-adrenergic blocking agents, such as prazosin, terazosin and doxazosin, can antagonize the effects of midodrine hydrochloride.

The use of drugs that stimulate alpha-adrenergic receptors (e.g., phenylephrine, pseudoephedrine, ephedrine, phenylpropanolamine or dihydroergotamine) may enhance or potentiate the pressor effects of midodrine hydrochloride. Therefore, caution should be used when midodrine hydrochloride is administered concomitantly with agents that cause vasoconstriction.

When administered concomitantly with midodrine hydrochloride, cardiac glycosides may enhance or precipitate bradycardia, A.V. block or arrhythmia.

An episode of transient, severe hypertension occurring within 2 minutes of injection of 1% lidocaine with 1:100,000 U of epinephrine in a patient taking midodrine for orthostatic hypotension /is reported/. /It was/ hypothesize that the patient's autonomic nervous system was dangerously susceptible to the effect of local anesthetic when combined with the vasoactive systemic effect of midodrine. Surgeons should minimize the use of vasoconstrictors in patients treated with midodrine to avoid hypertensive complications.

The effect of midodrine on lactate clearance in patients with septic shock: a pilot study

Effat Davoudi-Monfared, Mostafa Mohammadi, Meysam Khoshavi, Hossein KhaliliPMID: 33860672 DOI: 10.2217/cer-2020-0238

Abstract

The effect of midodrine on lactate clearance has not been assessed in critically ill patients yet.The goal of this study was to assess the effect of adjunctive midodrine therapy on lactate clearance in patients with septic shock.

Patients with septic shock were assigned to receive either adjunctive midodrine 10 mg three-times a day for 5 days (midodrine group = 15 patients) or not (control group = 13 patients).

The lactate clearance was significantly faster in the midodrine group than the control group (p = 0.049) with a large effect size (

= 0.141).

When midodrine was added to intravenous vasopressors, it significantly accelerated lactate clearance in patients with septic shock. Trial registration number: IRCT20100228003449N25 (Clinicaltrials.gov).

Midodrine, an Oral Alpha-1 Adrenoreceptor Agonist, Successfully Treated Refractory Congenital Chylous Pleural Effusion and Ascites in a Neonate

Satoshi Tamaoka, Asami Osada, Takane Kin, Takeshi Arimitsu, Mariko HidaPMID: 34022016 DOI: 10.1016/j.chest.2020.10.071

Abstract

A trisomy 21 neonate presented with congenital chylous pleural effusion and ascites that was refractory to conventional pharmacotherapy. Midodrine, an oral alpha-1-adrenoreceptor agonist, achieved remission of chylous effusion without any adverse effects. To the best of our knowledge, this is the first neonatal case of successful management of congenital chylous pleural effusion and ascites with midodrine.High-dose midodrine is not effective for treatment of persistent hypotension in the intensive care unit

Peter Santer, Matthias EikermannPMID: 33416917 DOI: 10.1007/s00134-020-06333-7

Abstract

Midodrine treatment in children with recurrent vasovagal syncope

Denizhan Bagrul, Ibrahim Ece, Arzu Yılmaz, Fatih Atik, Ahmet Vedat KavurtPMID: 33407967 DOI: 10.1017/S1047951120004746

Abstract

Vasovagal syncope is the most common cause of syncope in childhood and its treatment is not at a satisfactory level yet. We aimed to investigate patients who were diagnosed with vasovagal syncope, did not benefit from conventional treatment, received midodrine treatment, and to evaluate their response to midodrine treatment.Files of 24 patients who were diagnosed with recurrent vasovagal syncope, did not benefit from non-pharmacological treatments, and received midodrine treatment during June 2017-October 2019 were retrospectively analysed.

In total, 24 patients received a treatment dose of midodrine at 5 mg/day (2.5 mg BID) included in the study. The mean number of syncope was 5.75 ± 2.67 prior to treatment. Following treatment, the mean number of syncope was 0.42 ± 0.89. It was observed that syncope episodes did not recur in 17 patients, but it recurred in 4 out of 7 patients in the first 3 months of the treatment and did not recur in the following months. The episodes improved in two patients with an increase in the treatment dose, but the syncope episodes continued in only one patient.

It was concluded that midodrine treatment was effective and safe in adolescents with recurrent vasovagal syncope.

Comparison of Outcomes with Midodrine and Fludrocortisone for Objective Recurrence in Treating Syncope (COMFORTS trial): Rationale and design for a multi-center randomized controlled trial

Arya Aminorroaya, Hamed Tavolinejad, Saeed Sadeghian, Arash Jalali, Farshid Alaeddini, Zahra Emkanjoo, Reza Mollazadeh, Ali Bozorgi, Saeed Oraii, Mohamadreza Kiarsi, Javad Shahabi, Mohammad Ali Akbarzadeh, Behzad Rahimi, Adel Joharimoghadam, Abolfazl Mohsenizade, Roghayeh Mohammadi, Alireza Oraii, Hamid Ariannejad, Sanatcha Apakuppakul, Tachapong Ngarmukos, Masih TajdiniPMID: 33689731 DOI: 10.1016/j.ahj.2021.03.002

Abstract

The cornerstone of the treatment of vasovagal syncope (VVS) is lifestyle modifications; however, some patients incur life-disturbing attacks despite compliance with these treatments which underscores the importance of pharmacological interventions.In this open-label multi-center randomized controlled trial, we are going to randomize 1375 patients with VVS who had ≥2 syncopal episodes in the last year into three parallel arms with a 2:2:1 ratio to receive midodrine, fludrocortisone, or no medication. All patients will be recommended to drink 2 to 3 liters of fluids per day, consume 10 grams of NaCl per day, and practice counter-pressure maneuvers. In medication arms, patients will start on 5 mg of midodrine TDS or 0.05 mg of fludrocortisone BD. After one week the dosage will be up-titrated to midodrine 30 mg/day and fludrocortisone 0.2 mg/day. Patient tolerance will be the principal guide to dosage adjustments. We will follow-up the patients on 3, 6, 9, and 12 months after randomization. The primary outcome is the time to first syncopal episode. Secondary outcomes include the recurrence rate of VVS, time interval between first and second episodes, changes in quality of life (QoL), and major and minor adverse drug reactions. QoL will be examined by the 36-Item Short Form Survey questionnaire at enrollment and 12 months after randomization.

The COMFORTS trial is the first study that aims to make a head-to-head comparison between midodrine and fludrocortisone, against a background of lifestyle modifications for preventing recurrences of VVS and improving QoL in patients with VVS.

Midodrine administration during critical illness: fixed-dose or titrate to response?

Richard R Riker, David J GagnonPMID: 33237345 DOI: 10.1007/s00134-020-06321-x

Abstract

Letter to the Editor: Midodrine for Hepatic Hydrothorax

Anand V Kulkarni, Mithun Sharma, Pramod Kumar, Rajesh Gupta, Padaki Nagaraja RaoPMID: 32772399 DOI: 10.1002/hep.31513

Abstract

Better Late Than Never? Timing of Vasopressor Administration in the ICU

Jai N DarvallPMID: 32768057 DOI: 10.1016/j.chest.2020.03.029

Abstract

Case report: severe myoclonus associated with oral midodrine treatment for hypotension

Xiaolan Ye, Bai Ling, Jian Wu, Shujuan Wu, Yan Ren, Hongjuan Zhang, Feifeng Song, Zixue Xuan, Maosheng ChenPMID: 33019383 DOI: 10.1097/MD.0000000000021533

Abstract

Midodrine is widely used in the treatment of hypotensive states, there have been no reports of myoclonus associated with midodrine use in hypotension with chronic kidney disease.We report a 58-year-old female patient with chronic kidney disease (CKD) presenting with involuntary tremor 2 h after taking midodrine, which became more frequent after 6 h. Brain CT and neurological examination did not yield findings of note. Blood chemistry showed serum albumin of 3.1 g/L, ALT of 19 U/L, AST of 22 U/L, SCr of 273.9 μmol/L, K of 2.94 mmol/L, Ca of 1.63 mmol/L, and Mg of 0.46 mmol/L. Her BP was maintained at 83-110/56-75 mmHg. Her urine volume was 600-1000 mL/d, and her heart rate was within a range of 90-100 beats/min.

Chronic kidney disease (CKD), hypotension, metabolic acidosis, hypocalcemia, hypokalemia, and hypomagnesemia.

Midodrine treatment was stopped and the patient was treated with intravascular rehydration and furosemide. Myoclonus ceased one day after midodrine withdrawal.

Oral midodrine is widely used in the treatment of orthostatic hypotension, recurrent reflex syncope and dialysis-associated hypotension and the adverse effects are mostly mild. However, clinicians should be alert for midodrine-induced myoclonus, especially in patients with CKD.

Effect of midodrine versus placebo on time to vasopressor discontinuation in patients with persistent hypotension in the intensive care unit (MIDAS): an international randomised clinical trial

Peter Santer, Matthew H Anstey, Maria D Patrocínio, Bradley Wibrow, Bijan Teja, Denys Shay, Shahzad Shaefi, Charles S Parsons, Timothy T Houle, Matthias Eikermann, MIDAS Study Group, Peter Santer, Matthew H Anstey, Maria D Patrocínio, Bradley Wibrow, Bijan Teja, Denys Shay, Shahzad Shaefi, Charles S Parsons, Timothy T Houle, Matthias Eikermann, Kwok M Ho, Stefan J Schaller, Tharusan Thevathasan, Lea Albrecht, Stephanie Grabitz, Khushi Chhangani, Pauline Y Ng, Alexander Levine, Alan DiBiasio, Robert Palmer, Erina Myers, Rashmi Rauniyar, Todd Sarge, Flora Scheffenbichler, Alok GuptaPMID: 32885276 DOI: 10.1007/s00134-020-06216-x

Abstract

ICU discharge is often delayed by a requirement for intravenous vasopressor medications to maintain normotension. We hypothesised that the administration of midodrine, an oral α-adrenergic agonist, as adjunct to standard treatment shortens the duration of intravenous vasopressor requirement.

In this multicentre, randomised, controlled trial including three tertiary referral hospitals in the US and Australia, we enrolled adult patients with hypotension requiring a single-agent intravenous vasopressor for ≥ 24 h. Subjects received oral midodrine (20 mg) or placebo every 8 h in addition to standard care until cessation of intravenous vasopressors, ICU discharge, or occurrence of adverse events. The primary outcome was time to vasopressor discontinuation. Secondary outcomes included time to ICU discharge readiness, ICU and hospital lengths of stay, and ICU readmission rates.

Between October 2012 and June 2019, 136 participants were randomised, of whom 132 received the allocated intervention and were included in the analysis (modified intention-to-treat approach). Time to vasopressor discontinuation was not different between midodrine and placebo groups (median [IQR], 23.5 [10-54] vs 22.5 [10.4-40] h; difference, 1 h; 95% CI - 10.4 to 12.3 h; p = 0.62). No differences in secondary endpoints were observed. Bradycardia occurred more often after midodrine administration (5 [7.6%] vs 0 [0%], p = 0.02).

Midodrine did not accelerate liberation from intravenous vasopressors and was not effective for the treatment of hypotension in critically ill patients.

Explore Compound Types